![molecular formula C7H12ClF2N B3110097 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1782456-99-8](/img/structure/B3110097.png)
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is C7H12ClF2N. Its molecular weight is 183.63. The Inchi Code is 1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H .Physical And Chemical Properties Analysis
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Fluorination of Pyrroles : A study describes the fluorination of the pyrrole ring, specifically mentioning the synthesis of dihydrofluorohymenidin and dehydrogenation to fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).
Synthesis of Pyrrolyl- and Indolylbicyclooctadienes : This research explores the cycloaddition reactions with pyrrole derivatives, leading to the creation of densely functionalized pyrrole and indole derivatives potentially useful in pharmaceuticals and advanced materials (Trofimov et al., 2010).
Reactions of Pyrrolide Platinum(II) Complex : Investigation into the reactions of pyrrolide platinum(II) complexes, focusing on the formation of adducts and the exchange of ligands, which may have implications in the development of catalytic processes (Jing‐Lin Chen et al., 2008).
Biological Activity and Potential Applications
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives : This review highlights the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, including their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Sulfonamides in Cationic Cyclisations : Research on the use of trifluoromethanesulfonic acid in cyclisation reactions to form pyrrolidines, which are significant in forming polycyclic systems for potential pharmaceutical applications (Haskins & Knight, 2002).
Pyrrole Synthesis for Renewable Resources : A study introducing a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols from renewable resources. This process is significant in pharmaceutical and materials science applications (Michlik & Kempe, 2013).
Safety and Hazards
properties
IUPAC Name |
5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNXSLMZLQNXAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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